![molecular formula C17H18N4O3 B5540389 1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5540389.png)
1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
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Overview
Description
1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrophenylmethyl group and a pyridinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process and ensuring consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrophenylmethyl or pyridinecarbonyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridine ring and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds with the piperazine ring are widely studied for their medicinal properties.
Nitrophenyl Compounds: These compounds are known for their reactivity and use in various chemical reactions
Uniqueness
1-[(2-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-5-3-7-18-12-14)20-10-8-19(9-11-20)13-15-4-1-2-6-16(15)21(23)24/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJHABLRHIJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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